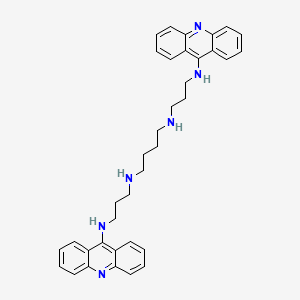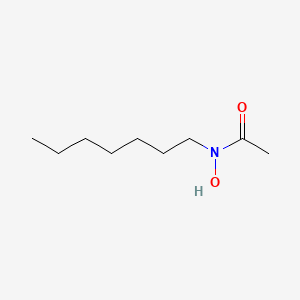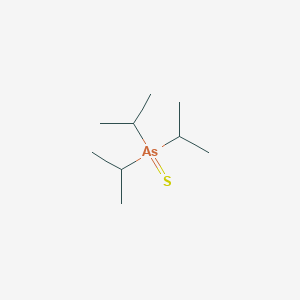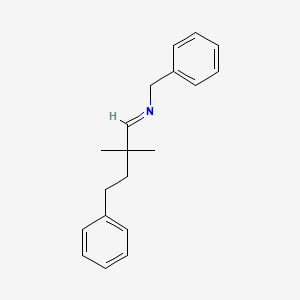
1,4-Butanediamine, N,N'-bis(3-(9-acridinylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is a complex organic compound with the molecular formula C23H33N5. It is known for its unique structure, which includes acridine moieties attached to a butanediamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- typically involves the reaction of 1,4-butanediamine with 9-chloroacridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of the butanediamine attack the chloro groups of the acridine, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.
Substitution: The acridine moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products
The major products formed from these reactions include N-oxides, reduced acridine derivatives, and various substituted acridine compounds .
Applications De Recherche Scientifique
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with DNA, making it a candidate for use in molecular biology and genetics research.
Medicine: Due to its ability to intercalate with DNA, it is being investigated for its potential as an anticancer agent.
Mécanisme D'action
The primary mechanism of action of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- involves its ability to intercalate with DNA. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various proteins and enzymes involved in DNA metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is unique due to the presence of acridine moieties, which confer distinct DNA intercalating properties. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications .
Propriétés
Numéro CAS |
58478-35-6 |
|---|---|
Formule moléculaire |
C36H40N6 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
N,N'-bis[3-(acridin-9-ylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C36H40N6/c1-5-17-31-27(13-1)35(28-14-2-6-18-32(28)41-31)39-25-11-23-37-21-9-10-22-38-24-12-26-40-36-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)36/h1-8,13-20,37-38H,9-12,21-26H2,(H,39,41)(H,40,42) |
Clé InChI |
XZXKJIPKXJPCMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCCNCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
